Epibromohydrin

Beschreibung

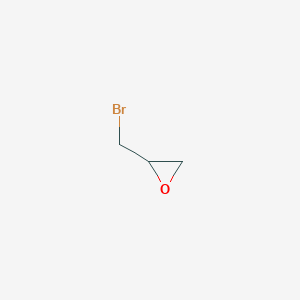

This compound is an epoxide that is oxirane substituted by a bromomethyl group at position 2. It has a role as a mutagen. It is an epoxide and an organobromine compound. It derives from a 1,2-epoxypropane.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIPXFAANLTWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27815-35-6 | |

| Record name | Oxirane, 2-(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27815-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025237 | |

| Record name | Epibromohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epibromohydrin appears as a colorless volatile liquid. Flash point 22 °F. Slightly soluble in water and denser than water. Toxic by inhalation and ingestion. A strong skin irritant. Used to make rubber., Colorless liquid; [CAMEO] Clear yellow liquid; [NTP] | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epibromohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

273 to 277 °F at 760 mmHg (NTP, 1992), 137 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

133 °F (NTP, 1992) | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ether, benzene, chloroform and ethanol | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.601 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.615 g/cu cm at 14 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.9 [mmHg] | |

| Record name | Epibromohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

3132-64-7 | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Bromomethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epibromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epibromohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epibromohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIBROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E89677I6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (NTP, 1992), -40 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Epibromohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibromohydrin, a bifunctional electrophile, is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, incorporating both a reactive epoxide ring and a labile bromine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its characteristic reactivity, and detailed experimental protocols for its key reactions. Furthermore, it explores the compound's mechanism of genotoxicity through the lens of cellular signaling pathways.

Chemical and Physical Properties

This compound, systematically named 2-(bromomethyl)oxirane, is a colorless to light yellow liquid with a characteristic sweet odor.[1] It is a chiral molecule, though it is commonly used as a racemic mixture. Below is a summary of its key physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₃H₅BrO | [2] |

| Molecular Weight | 136.98 g/mol | [2] |

| CAS Number | 3132-64-7 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.601 g/mL at 25 °C | |

| Boiling Point | 134-136 °C | |

| Melting Point | -40 °C | |

| Flash Point | 59 °C | [2] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2][3] |

| Refractive Index (n20/D) | 1.482 | [2] |

Spectral Data:

-

¹H NMR (CDCl₃): Chemical shifts are observed for the protons of the oxirane ring and the bromomethyl group.

-

¹³C NMR (CDCl₃): Resonances corresponding to the three carbon atoms are present.

-

IR Spectrum: Characteristic peaks for the C-O-C stretching of the epoxide ring and the C-Br stretching are observed.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Reactivity of this compound

The reactivity of this compound is dominated by the presence of two electrophilic centers: the carbon atoms of the epoxide ring and the carbon atom of the bromomethyl group. This dual reactivity allows for a wide range of synthetic applications.[3]

Ring-Opening Reactions

The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is dependent on the reaction conditions (acidic or basic).

-

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like manner. This is the most common pathway for reactions with strong nucleophiles such as amines, alkoxides, and thiolates.

-

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.

Reactions with Nucleophiles

This compound's dual electrophilicity allows for sequential or competitive reactions with nucleophiles. The choice of nucleophile and reaction conditions can direct the reaction towards epoxide ring-opening or substitution of the bromide.

-

Amines: Primary and secondary amines readily react with this compound, typically via ring-opening of the epoxide, to form β-amino alcohols. This reaction is fundamental in the synthesis of many pharmaceuticals, including β-blockers.[4]

-

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which then act as nucleophiles to open the epoxide ring, forming glycidyl ethers. This is a key step in the synthesis of propranolol and other beta-blockers.[4]

-

Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and readily open the epoxide ring to yield β-hydroxy thioethers.

Polymerization

This compound can undergo both cationic and anionic ring-opening polymerization to form poly(this compound), a reactive polymer with pendant bromomethyl groups that can be further functionalized.

-

Cationic Polymerization: Initiated by Lewis acids or protonic acids, cationic polymerization proceeds via an activated monomer mechanism.[5]

-

Anionic Polymerization: Strong nucleophiles, such as organometallic reagents, can initiate the anionic polymerization of this compound. This method can produce polymers with well-defined molecular weights.[6]

Experimental Protocols

Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane (Propranolol Intermediate)

This protocol describes the reaction of 1-naphthol with this compound to form the key glycidyl ether intermediate in the synthesis of propranolol.

Materials:

-

1-Naphthol

-

This compound

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

Water

Procedure: [7]

-

To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).

-

Stir the mixture for 30 minutes at room temperature.

-

Slowly add this compound (0.15 mol) over 45 minutes, maintaining the temperature at room temperature.

-

Continue stirring for 6 hours at room temperature.

-

Quench the reaction with water (50 ml).

-

Extract the product with chloroform (2 x 75 ml).

-

The combined organic layers are then processed to isolate the product.

Synthesis of Propranolol

This protocol details the ring-opening of the glycidyl ether intermediate with isopropylamine to yield propranolol.

Materials:

-

1-(1-Naphthoxy)-2,3-epoxypropane

-

Isopropylamine

-

Water

Procedure: [7]

-

A solution of 1-(1-naphthoxy)-2,3-epoxypropane (10 mmol) in excess isopropylamine (20 ml) and water (1 ml) is prepared.

-

The mixture is stirred and heated to reflux for 24 hours.

-

Removal of the solvent under reduced pressure yields crude propranolol, which can be further purified by recrystallization.

Genotoxicity and Cellular Signaling Pathways

This compound is classified as a genotoxic agent due to its ability to alkylate DNA.[8] As a bifunctional alkylating agent, it can form adducts with DNA bases, leading to mutations and chromosomal aberrations if not repaired.[9] This DNA damage triggers a complex cellular response orchestrated by a network of signaling pathways designed to maintain genomic integrity.

The primary pathway activated in response to DNA damage caused by alkylating agents is the DNA Damage Response (DDR) pathway. This intricate signaling network is primarily controlled by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[10][11]

-

DNA Adduct Formation: this compound can react with nucleophilic sites on DNA bases, such as the N7 position of guanine, forming DNA adducts. These adducts can distort the DNA helix and stall replication forks.

-

ATM/ATR Activation: The presence of DNA damage, such as double-strand breaks (which can arise from the processing of adducts) or stalled replication forks, leads to the recruitment and activation of ATM and ATR kinases.[12]

-

Downstream Signaling: Activated ATM and ATR phosphorylate a multitude of downstream target proteins, including the checkpoint kinases Chk1 and Chk2. This initiates a signaling cascade that leads to:

-

Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.

-

DNA Repair: Various DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are activated to remove the DNA adducts.[13][14]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death (apoptosis) to prevent the propagation of mutations.[15][16]

-

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast array of complex molecules with significant biological activity. Its predictable yet versatile reactivity, stemming from the interplay of its epoxide and bromomethyl functionalities, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling protocols is paramount for its effective and responsible utilization in research and development. The insights into its genotoxic mechanisms further underscore the importance of careful handling and highlight potential areas for toxicological research and the development of safer alternatives.

References

- 1. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C3H5BrO | CID 18430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. jmedchem.com [jmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nsmn1.uh.edu [nsmn1.uh.edu]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. researchgate.net [researchgate.net]

- 12. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of Epibromohydrin (CAS Number 3132-64-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the official SDS from the manufacturer before handling this chemical.

Executive Summary

Epibromohydrin (CAS 3132-64-7) is a highly reactive and toxic chemical intermediate with significant utility in organic synthesis. Its hazardous nature necessitates a thorough understanding of its safety profile for professionals in research and development. This guide provides a comprehensive overview of the safety data for this compound, including detailed physical and chemical properties, toxicological data, representative experimental protocols for safety assessment, and recommended handling procedures. Particular emphasis is placed on its mechanism of toxicity as a genotoxic agent.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3132-64-7 | |

| Molecular Formula | C₃H₅BrO | [1] |

| Molecular Weight | 136.98 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Chloroform-like | [3] |

| Boiling Point | 134-136 °C | [2] |

| Melting Point | -40 °C | |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Density | 1.67 g/mL at 20 °C | [2] |

| Vapor Pressure | 9.74 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, ether, and sparingly soluble in methanol. Miscible with many organic solvents. | [2][3][4][5] |

| Refractive Index | n20/D 1.482 | [2] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 (Intraperitoneal) | 300 mg/kg | Rat | Intraperitoneal | [6] |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation) - Category 3; Skin Corrosion/Irritation - Category 1B; Serious Eye Damage/Eye Irritation - Category 1; Carcinogenicity - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system) | [1] |

Mechanism of Toxicity: DNA Alkylation

This compound is a potent alkylating agent, a characteristic that is central to its toxicity. The strained epoxide ring is susceptible to nucleophilic attack, leading to the covalent modification of biological macromolecules. A primary target for this alkylation is DNA.

References

- 1. This compound | C3H5BrO | CID 18430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3132-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chinadkec.com [chinadkec.com]

- 4. chembk.com [chembk.com]

- 5. 1-Bromo-2,3-Epoxypropane|this compound|China|CAS 3132-64-7|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Reaction Mechanism of Epibromohydrin with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibromohydrin (2-(bromomethyl)oxirane) is a highly versatile bifunctional electrophile widely utilized in organic synthesis. Its unique structure, combining a strained epoxide ring and a reactive alkyl bromide, allows for a variety of reactions with nucleophiles, leading to the formation of key intermediates for pharmaceuticals, polymers, and other advanced materials. This guide provides a comprehensive analysis of the reaction mechanisms governing the interaction of this compound with common nucleophiles. It details the principles of epoxide ring-opening under different catalytic conditions, explores the critical factor of regioselectivity, and outlines the potential for subsequent intramolecular reactions. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and application of this compound chemistry.

Core Reaction Mechanisms: Epoxide Ring-Opening

The reactivity of this compound is dominated by the three-membered epoxide ring, which is susceptible to nucleophilic attack due to significant ring strain.[1][2] The reaction pathway is primarily dictated by the nature of the nucleophile and the presence or absence of an acid catalyst.

Reaction Under Basic or Neutral Conditions (S_N2 Mechanism)

In the presence of strong, negatively charged nucleophiles (e.g., alkoxides, thiolates, amines), the reaction proceeds via a direct S_N2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, causing the ring to open. Due to steric hindrance from the bromomethyl group, the attack preferentially occurs at the less substituted terminal carbon (C3).[1][3] This is a classic S_N2 reaction characterized by backside attack, leading to an inversion of stereochemistry at the site of attack. The initial product is an alkoxide ion, which is subsequently protonated during workup to yield the final alcohol product.[1]

Caption: S_N2 mechanism under basic/neutral conditions.

Reaction Under Acidic Conditions (S_N1-like Mechanism)

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst. This protonation enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a better leaving group.[2] The reaction then proceeds through a mechanism with significant S_N1 character. The C-O bonds begin to break before the nucleophilic attack, leading to the formation of a partial positive charge on the carbons. This positive charge is better stabilized on the more substituted carbon (C2). Consequently, weak nucleophiles (e.g., water, alcohols) will preferentially attack the more substituted C2 carbon.[2][3]

Caption: S_N1-like mechanism under acidic conditions.

Reaction with Specific Nucleophiles

The versatility of this compound is demonstrated by its reaction with a range of nucleophiles, each leading to distinct and synthetically useful products.

Reaction with Amines

The ring-opening of epoxides with amines is a direct and efficient method for synthesizing β-amino alcohols, which are crucial intermediates for many bioactive compounds and pharmaceuticals.[4][5] The reaction is typically highly regioselective, with the amine attacking the terminal, less sterically hindered carbon of the epoxide ring.

Reaction with Alcohols and Phenols

Alcohols and phenols react with this compound to form the corresponding 3-alkoxy-1-bromo-2-propanol derivatives. A particularly important feature of this reaction is the potential for a subsequent intramolecular cyclization. In the presence of a base, the newly formed hydroxyl group is deprotonated to an alkoxide, which can then displace the bromide via an intramolecular S_N2 reaction, forming a new epoxide ring. This process is fundamental to the synthesis of glycidyl ethers, which are precursors to epoxy resins and other polymers.[6]

Caption: Pathway to glycidyl ethers via intramolecular cyclization.

Reaction with Thiols

Thiols are excellent nucleophiles and react readily with this compound.[7] Deprotonation of the thiol to a thiolate anion further increases its nucleophilicity.[8] The reaction follows the S_N2 pathway, with the thiolate attacking the terminal epoxide carbon to yield a β-hydroxy thioether. This reaction is efficient for creating sulfur-containing molecules.

Quantitative Data Summary: Regioselectivity

The regioselectivity of the epoxide ring-opening is a critical factor determining the final product structure. While extensive quantitative data for this compound is dispersed, studies on the closely related epichlorohydrin provide excellent predictive models. Under basic or nucleophilic conditions, the attack overwhelmingly favors the less substituted carbon (C3).

| Epoxide | Nucleophile (Catalyst/Conditions) | Major Product Regioisomer | Selectivity (%) | Reference |

| Epichlorohydrin | Methanol (Sn-Beta Lewis Acid) | Attack at less substituted carbon | ~97% | [9] |

| Epichlorohydrin | 1-Butanol (Sn-Beta Lewis Acid) | Attack at less substituted carbon | ~97% | [9] |

| Epichlorohydrin | sec-Butanol (Sn-Beta Lewis Acid) | Attack at less substituted carbon | ~97% | [9] |

| Epichlorohydrin | t-Butanol (Sn-Beta Lewis Acid) | Attack at less substituted carbon | ~97% | [9] |

| Styrene Oxide | Aromatic Amines (Acid Catalyst) | Attack at more substituted (benzylic) carbon | High | |

| Styrene Oxide | Aliphatic Amines (Acid Catalyst) | Attack at less substituted carbon | High |

Note: Data for epichlorohydrin is presented as a close analog to this compound. The consistent high regioselectivity for attack at the primary carbon with various alcohols highlights the dominance of steric effects in these reactions.[9] In contrast, for substrates like styrene oxide, electronic effects can direct aromatic amines to the more substituted benzylic carbon.

Experimental Protocols

The following section provides a generalized protocol for the reaction of this compound with a nucleophile under basic conditions.

Objective: To synthesize a 1-substituted-3-bromo-propan-2-ol via nucleophilic ring-opening of this compound.

Materials:

-

This compound (C₃H₅BrO)

-

Nucleophile (e.g., aniline, sodium methoxide, sodium thiophenolate)

-

Anhydrous solvent (e.g., THF, Dichloromethane, Methanol)

-

Base (if required, e.g., NaH, K₂CO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Safety Precautions:

-

This compound is toxic and a strong irritant.[10] Handle with extreme care in a certified chemical fume hood.

-

Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, and chemical-resistant gloves.[11]

-

Ensure all glassware is flame-dried or oven-dried to remove moisture, as many nucleophiles and intermediates are water-sensitive.

Procedure:

Caption: A typical experimental workflow for reacting this compound.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the nucleophile (1.0 eq) and the anhydrous solvent. If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add the base (1.1 eq) and stir until deprotonation is complete.

-

Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.05 eq) dropwise to the stirred solution over approximately 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

-

Work-up: Upon completion, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography or vacuum distillation to yield the desired compound.

Conclusion

The reaction of this compound with nucleophiles is a cornerstone of synthetic organic chemistry, providing access to a wide array of functionalized molecules. The reaction mechanism is fundamentally a nucleophilic ring-opening of the strained epoxide. The regiochemical outcome is predictably controlled by the reaction conditions: S_N2 attack at the less substituted carbon under basic/neutral conditions and S_N1-like attack at the more substituted carbon under acidic conditions. Furthermore, the presence of the bromomethyl group enables subsequent intramolecular reactions to form new heterocyclic structures, most notably glycidyl ethers. A thorough understanding of these mechanistic principles is essential for researchers and drug development professionals aiming to leverage the synthetic potential of this valuable bifunctional building block.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. This compound | C3H5BrO | CID 18430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Epibromohydrin as a Mutagenic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epibromohydrin (1-bromo-2,3-epoxypropane) is a bifunctional alkylating agent recognized for its mutagenic and carcinogenic properties. Its high reactivity with nucleophilic sites in cellular macromolecules, particularly DNA, underpins its genotoxic effects. This technical guide provides a comprehensive overview of this compound's role as a mutagenic agent in biological studies. It details the molecular mechanisms of its mutagenicity, summarizes available quantitative data from key genotoxicity assays, and provides detailed experimental protocols for these assays. Furthermore, this guide illustrates the cellular signaling pathways activated in response to this compound-induced DNA damage through detailed diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the assessment of genotoxicity and the study of DNA damage and repair mechanisms.

Introduction

This compound is a colorless volatile liquid with a range of industrial applications, including the synthesis of rubbers and other polymers.[1] However, its chemical structure, featuring a reactive epoxide ring and a bromine atom, makes it a potent alkylating agent capable of covalently binding to biological molecules.[2][3] This reactivity is the basis of its toxicity and, most notably, its mutagenicity. This compound is classified as a suspected human carcinogen and has demonstrated positive results in a variety of genotoxicity assays.[4][5] Understanding the mechanisms by which this compound induces mutations and the cellular responses to the damage it causes is crucial for risk assessment and for the broader study of DNA-damaging agents.

Molecular Mechanism of Mutagenicity

The primary mechanism of this compound's mutagenicity lies in its ability to act as a bifunctional alkylating agent, leading to the formation of DNA adducts and interstrand cross-links.[2][3] The epoxide ring can be opened by nucleophilic attack from DNA bases, primarily the N7 position of guanine and, to a lesser extent, the N3 position of adenine.[6] The bromine atom provides a second reactive site, allowing the molecule to cross-link DNA strands.

The formation of these adducts and cross-links disrupts the normal structure and function of DNA, leading to:

-

Replication errors: DNA polymerases may misread the adducted base, leading to base-pair substitutions.

-

Replication blockage: The presence of bulky adducts or interstrand cross-links can stall the replication fork, leading to DNA strand breaks.

-

Chromosomal aberrations: The accumulation of DNA damage can result in larger-scale genomic rearrangements, including deletions, insertions, and translocations.

Quantitative Data on Mutagenicity

The mutagenicity of this compound has been evaluated in various test systems. The following tables summarize the available quantitative data.

Table 1: Ames Test Results for this compound [4]

| Test Organism | Strain | Metabolic Activation (S9) | Concentration | Result |

| Salmonella typhimurium | Not Specified | Not Specified | 10 µ g/plate | Positive |

| Escherichia coli | Not Specified | Not Specified | 20 µmol/L | Positive |

Table 2: In Vitro Mammalian Cell Genotoxicity Data for this compound [4]

| Assay | Cell Line | Concentration | Result |

| DNA Inhibition | Human HeLa | 1500 µmol/L | Positive |

| Sister Chromatid Exchange | Hamster Lung | 50 µmol/L | Positive |

Table 3: Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test

Data from comprehensive studies on a wide range of chemicals, including this compound, have shown its mutagenic potential in this in vivo assay system. However, specific quantitative dose-response data for this compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the mutagenicity of this compound are provided below. These protocols are based on established guidelines and can be adapted for the specific experimental context.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. A positive result is indicated by a dose-dependent increase in the number of revertant colonies.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Escherichia coli tester strain (e.g., WP2 uvrA)

-

Molten top agar (0.6% agar, 0.5% NaCl)

-

Minimal glucose agar plates

-

This compound solutions of varying concentrations

-

Positive and negative controls

-

S9 fraction (for metabolic activation, if required)

Procedure:

-

Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the this compound test solution (or control).

-

If metabolic activation is required, add 0.5 mL of S9 mix.

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

Gently tilt and rotate the plate to ensure even distribution.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Materials:

-

Mammalian cells (e.g., Chinese Hamster Ovary (CHO), V79, or human lymphocytes)

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., ethidium bromide, SYBR Green)

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Preparation: Treat cells with various concentrations of this compound for a defined period. Harvest the cells and resuspend in phosphate-buffered saline (PBS).

-

Slide Preparation: Coat microscope slides with normal melting point agarose. Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind. Apply an electric field (typically 25V, 300mA) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with buffer and stain the DNA with a fluorescent dye.

-

Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment using image analysis software.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

-

Cell culture medium and supplements

-

This compound solutions of varying concentrations

-

Cytochalasin B (to block cytokinesis and produce binucleated cells)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa, DAPI)

-

Microscope

Procedure:

-

Cell Treatment: Expose proliferating cells to different concentrations of this compound for a period equivalent to 1.5-2 normal cell cycle lengths.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in the accumulation of binucleated cells.

-

Cell Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and allow to air dry.

-

Staining: Stain the slides with an appropriate DNA stain.

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is calculated. A significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Signaling Pathways and Cellular Responses

This compound-induced DNA damage triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The DDR aims to repair the damage, arrest the cell cycle to allow time for repair, or induce apoptosis (programmed cell death) if the damage is too severe.

DNA Damage Recognition and Repair

The primary lesions induced by this compound, N7-guanine adducts, are primarily recognized and repaired by the Base Excision Repair (BER) pathway.[5] Interstrand cross-links are repaired through a more complex process involving components of Nucleotide Excision Repair (NER) and Homologous Recombination (HR) .[7] The Mismatch Repair (MMR) system can also recognize some adducts, but its attempts to repair them can lead to futile cycles and the formation of double-strand breaks.[7]

DNA Damage Signaling Cascade

The presence of DNA damage, particularly DNA strand breaks that can arise from stalled replication forks, activates key sensor kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[8] These kinases initiate a signaling cascade that phosphorylates a multitude of downstream effector proteins, leading to:

-

Cell Cycle Arrest: Activation of checkpoint kinases Chk1 and Chk2, which in turn inhibit cyclin-dependent kinases (CDKs) to halt cell cycle progression at the G1/S, intra-S, and G2/M phases.

-

Apoptosis: If the DNA damage is extensive and irreparable, the DDR can trigger apoptosis, often through the activation of the p53 tumor suppressor protein.

The following diagrams, generated using Graphviz, illustrate these key pathways.

Caption: Overview of the DNA damage response to this compound.

Caption: Experimental workflow for assessing this compound's genotoxicity.

Conclusion

This compound is a potent mutagenic agent that exerts its genotoxic effects through the formation of DNA adducts and interstrand cross-links. The data from various in vitro and in vivo assays consistently demonstrate its ability to induce gene mutations and chromosomal damage. The cellular response to this compound-induced DNA damage involves a complex and highly regulated network of DNA repair and signaling pathways. A thorough understanding of these mechanisms and the application of standardized experimental protocols are essential for the accurate assessment of the risks associated with exposure to this compound and other alkylating agents. This technical guide provides a foundational resource for researchers and professionals working in the fields of toxicology, drug development, and cancer research. Further research focusing on detailed dose-response characterization and the elucidation of specific signaling pathway perturbations will continue to enhance our understanding of the mutagenic properties of this compound.

References

- 1. Chemical mutagenesis testing in Drosophila. IX. Results of 50 coded compounds tested for the National Toxicology Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sex-linked recessive lethal test for mutagenesis in Drosophila melanogaster. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Epibromohydrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data essential for the characterization of epibromohydrin (2-(bromomethyl)oxirane), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about its proton and carbon framework.

1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is complex due to the protons on the epoxide ring forming a tightly coupled system. The chemical shifts and coupling constants provide insight into the molecule's conformation.

Figure 1. Structure and numbering for this compound NMR assignments.

Figure 1. Structure and numbering for this compound NMR assignments.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| HA (on C3) | 2.65 | ddd | JAB = 5.0, JAC = 2.4, JAD/E ≈ 0 |

| HB (on C3) | 2.84 | ddd | JAB = 5.0, JBC = 4.0, JBD/E ≈ 0.6 |

| HC (on C2) | 3.20 | m | - |

| HD, HE (on C1) | 3.47, 3.74 | m | JDE = -11.7 |

Note: Data is based on analyses of epihalohydrins and may vary slightly depending on the solvent and spectrometer frequency. The protons on the epoxide ring (A, B, and C) form a complex AMX-like system, and the bromomethyl protons (D and E) are diastereotopic.

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₂Br (C1) | 33.5 |

| -CH- (oxirane, C2) | 50.5 |

| -CH₂- (oxirane, C3) | 47.2 |

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃ (δ ≈ 77.16 ppm).[1]

1.3. Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically 4-5 cm).

-

-

Spectrometer Setup :

-

Insert the sample into the NMR spectrometer.

-

Allow the sample temperature to equilibrate (e.g., 298 K).

-

Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition :

-

Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : Set a spectral width appropriate for proton spectra (e.g., 12-16 ppm).

-

Acquisition Time (AQ) : Typically 2-4 seconds.

-

Relaxation Delay (D1) : 2-5 seconds to allow for full relaxation of protons.

-

Number of Scans (NS) : 8 to 16 scans are usually sufficient for a concentrated sample.

-

Referencing : Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

-

¹³C NMR Data Acquisition :

-

Pulse Program : Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Spectral Width : Set a wider spectral width suitable for carbon (e.g., 220-250 ppm).

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds.

-

Number of Scans (NS) : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Referencing : Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3000 | Medium | C-H stretch (epoxide ring) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1430 | Medium | CH₂ scissoring |

| ~1250 | Strong | C-O-C asymmetric stretch (epoxide ring strain) |

| ~920, ~840 | Strong | Epoxide ring vibrations (breathing/deformation) |

| ~650 | Strong | C-Br stretch |

Note: Data is based on typical values for epoxides and alkyl halides from spectral databases.[2][3]

2.1. Experimental Protocol for IR Analysis (Neat Liquid)

This compound is a liquid at room temperature and can be analyzed directly as a neat sample.

-

Sample Preparation :

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, place one small drop of this compound onto the center of the plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Spectrometer Setup :

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty beam path first. The instrument software will automatically ratio this against the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing :

-

The resulting spectrum is typically plotted as percent transmittance (%) versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks. Compare the peak positions with known correlation tables to confirm the presence of functional groups.

-

-

Cleaning :

-

After analysis, carefully separate the salt plates.

-

Clean the plates by rinsing with a dry, non-hygroscopic solvent (e.g., dry acetone or chloroform) and gently wiping with a soft tissue. Store the plates in a desiccator.

-

Integrated Spectroscopic Analysis Workflow

The characterization of this compound relies on a logical workflow that integrates sample handling, data acquisition, and analysis from multiple spectroscopic techniques.

Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Epibromohydrin in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of epibromohydrin in a range of common organic solvents. Due to the nature of this compound as a liquid, its solubility in other liquids is often described in terms of miscibility. This guide synthesizes available qualitative data, outlines a detailed experimental protocol for determining miscibility, and provides a visual representation of the experimental workflow.

Core Topic: Solubility and Miscibility of this compound

This compound is a colorless, volatile liquid that serves as a key intermediate in various chemical syntheses.[1] Understanding its solubility and miscibility in common organic solvents is crucial for its application in research and development, particularly in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

While precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, qualitative descriptions consistently indicate a high degree of solubility. For liquid-liquid systems, the term "miscibility" is often more appropriate, signifying the ability of two liquids to mix in all proportions to form a single, homogeneous phase.

Based on available data, this compound is soluble in a range of common organic solvents.[1] The structurally similar compound, epichlorohydrin, is reported to be miscible with most organic solvents.[2] This suggests a high likelihood that this compound is also miscible with many of the organic solvents in which it is described as "soluble."

The following table summarizes the available solubility and miscibility information for this compound in selected common organic solvents.

| Solvent | Chemical Class | Solubility/Miscibility |

| Ethanol | Alcohol | Soluble / Miscible |

| Methanol | Alcohol | Sparingly Soluble |

| Diethyl Ether | Ether | Soluble / Miscible |

| Chloroform | Halogenated Hydrocarbon | Soluble / Miscible |

| Benzene | Aromatic Hydrocarbon | Soluble / Miscible |

Note: The term "Soluble" is based on direct literature references for this compound. "Miscible" is inferred from the common behavior of structurally similar compounds and the general principles of "like dissolves like." For critical applications, experimental verification is recommended.

Experimental Protocol for Determining Liquid-Liquid Miscibility

To quantitatively determine the miscibility of this compound with an organic solvent, a visual miscibility test can be performed. This method is a straightforward and effective way to ascertain whether two liquids are miscible in all proportions.

Objective:

To determine if this compound is miscible with a given organic solvent at various volume fractions at a controlled temperature.

Materials:

-

This compound (high purity)

-

Test solvent (e.g., ethanol, diethyl ether, chloroform, benzene) (high purity)

-

Calibrated glass vials or test tubes with stoppers (e.g., 10 mL)

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature bath or incubator

-

Light source for visual inspection

Procedure:

-

Preparation of Mixtures:

-

Label a series of clean, dry glass vials for each solvent to be tested. The series should cover a range of volume fractions, for example: 10:90, 25:75, 50:50, 75:25, and 90:10 (this compound:solvent).

-

Using calibrated pipettes, carefully add the specified volumes of this compound and the test solvent to each corresponding vial to achieve a total volume of, for instance, 5 mL.

-

-

Equilibration:

-

Securely stopper each vial.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Allow the vials to equilibrate for at least 30 minutes.

-

-

Mixing:

-

After equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure thorough mixing of the two liquids.

-

-

Observation:

-

Return the vials to the constant temperature bath and allow them to stand undisturbed.

-

Visually inspect each vial against a light source at regular intervals (e.g., 5, 15, 30, and 60 minutes) for any signs of phase separation.

-

Phase separation will be indicated by the formation of two distinct layers or the appearance of turbidity (cloudiness) that does not dissipate upon standing.

-

-

Interpretation of Results:

-

Miscible: If all volume fractions result in a single, clear, homogeneous liquid phase with no signs of separation after an extended period, the two liquids are considered miscible in all proportions under the tested conditions.

-

Partially Miscible: If some volume fractions form a single phase while others result in two layers, the liquids are partially miscible. The range of miscibility can be further investigated by preparing additional intermediate volume fractions.

-

Immiscible: If all tested volume fractions result in the formation of two distinct layers, the liquids are considered immiscible.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound with an organic solvent.

This structured approach ensures a reliable and reproducible determination of the miscibility of this compound in various organic solvents, providing essential data for its effective use in scientific and industrial applications.

References

Epibromohydrin: A Versatile Chiral Synthon for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, Switzerland - Epibromohydrin, a reactive and versatile chemical intermediate, is increasingly recognized as a pivotal starting material in the discovery and development of novel pharmaceuticals. Its unique bifunctional nature, possessing both a strained epoxide ring and a readily displaceable bromine atom, allows for the stereocontrolled introduction of complex functionalities, making it an invaluable building block for a diverse range of therapeutic agents. This technical guide explores the application of this compound in the synthesis of key drug classes, providing detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and synthetic workflows.

The Chemical Versatility of this compound

This compound's utility in drug synthesis stems from its ability to undergo a variety of chemical transformations with a high degree of regio- and stereoselectivity. The primary reactions exploited in pharmaceutical synthesis include:

-

Nucleophilic Ring-Opening of the Epoxide: The three-membered epoxide ring is susceptible to attack by a wide range of nucleophiles, including amines, phenols, and thiols. This reaction is the cornerstone of synthesizing chiral β-amino alcohols, a key structural motif in many biologically active molecules. The use of chiral this compound enantiomers allows for the direct synthesis of enantiomerically pure drug candidates, which is crucial for optimizing pharmacological activity and minimizing off-target effects.

-

Nucleophilic Substitution of the Bromine Atom: The bromine atom serves as a good leaving group, enabling the introduction of various functional groups through SN2 reactions. This dual reactivity allows for sequential or one-pot multi-component reactions, leading to the rapid assembly of complex molecular architectures.

Application in the Synthesis of Beta-Blockers

Beta-blockers are a class of drugs that antagonize beta-adrenergic receptors, and are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. This compound is a key starting material for the synthesis of many chiral beta-blockers, where the (S)-enantiomer is typically the more active isomer.

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effect by inhibiting the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade disrupts the downstream signaling cascade that leads to increased heart rate and contractility.

Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker. Its synthesis from 1-naphthol and (R)-epibromohydrin is a classic example of exploiting the reactivity of this compound.

-

Step 1: Synthesis of (R)-1-(1-Naphthoxy)-2,3-epoxypropane.

-

To a solution of 1-naphthol (7.2 g, 0.05 mol) in dimethyl sulfoxide (DMSO, 20 mL), add powdered potassium hydroxide (5 g) and stir the mixture for 30 minutes at room temperature.

-

Slowly add (R)-epibromohydrin (or epichlorohydrin, 12 mL, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.

-

Quench the reaction with water (50 mL) and extract with chloroform (2 x 75 mL).

-

Wash the combined organic layers with 10% sodium hydroxide solution (2 x 30 mL) and then with water (5 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycidyl ether.

-

-

Step 2: Synthesis of (S)-Propranolol.

-

Dissolve the crude (R)-1-(1-naphthoxy)-2,3-epoxypropane in isopropylamine and reflux the mixture.

-

After the reaction is complete (monitored by TLC), remove the excess isopropylamine under reduced pressure.

-

The crude (S)-propranolol can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis of (S)-Atenolol

(S)-Atenolol is a selective β1-blocker. A common synthetic route involves the reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epibromohydrin.

-

Step 1: Formation of the Phenoxide.

-

Dissolve 2-(4-hydroxyphenyl)acetamide (1 equiv.) in a suitable solvent (e.g., a deep eutectic solvent like choline chloride:ethylene glycol) at 40 °C.

-

-

Step 2: Reaction with (R)-Epibromohydrin.

-

Add (R)-epibromohydrin (1.5 equiv.) dropwise to the solution and stir at 40 °C for 6 hours.

-

Remove the unreacted this compound under reduced pressure.

-

-

Step 3: Ring-Opening with Isopropylamine.

-

To the reaction mixture, add isopropylamine (3 equiv.) dropwise and continue stirring at 40 °C for another 6 hours.

-

Remove the excess isopropylamine by vacuum evaporation.

-

The product, (S)-atenolol, can be purified by extraction and crystallization.

-

| Drug | Starting Materials | Key Reaction Steps | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Propranolol | 1-Naphthol, (R)-Epichlorohydrin | 1. Etherification2. Aminolysis (Ring-opening) | ~90 (for racemic) | >98 (for enantiopure synthesis) | [1] |

| (S)-Atenolol | 2-(4-Hydroxyphenyl)acetamide, (R)-Epichlorohydrin | 1. Etherification2. Aminolysis (Ring-opening) | 95 (on 1g scale) | >99 | [2][3] |

| Linezolid | 3-Fluoro-4-morpholinylaniline, (R)-Epichlorohydrin | 1. N-alkylation2. Cyclization (Oxazolidinone formation)3. Further functionalization | 73 (continuous flow) | >99 | [4] |

| Rivaroxaban | (R)-Epichlorohydrin, Bromobenzene | 1. Oxazolidinone formation2. Goldberg coupling | 39 (overall) | >99 | [5][6] |

Application in the Synthesis of Antibacterial Agents

The oxazolidinone class of antibiotics represents a significant advancement in the fight against multidrug-resistant bacteria. This compound is a crucial building block for the synthesis of the chiral oxazolidinone core.

Synthesis of Linezolid

Linezolid is a potent oxazolidinone antibiotic effective against Gram-positive bacteria. Its synthesis often utilizes (R)-epibromohydrin to establish the correct stereochemistry at the C5 position of the oxazolidinone ring.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]